(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Overview
Description
The compound with the identifier “(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid” is known as 1,3-dimethyl-2-imidazolidinone. It is a cyclic urea and is widely used as a high-boiling polar aprotic solvent. This compound is colorless and has high thermal and chemical stability, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-2-imidazolidinone can be synthesized from 1,2-dimethylethylenediamine by reacting it with phosgene. The reaction typically involves the following steps:
Preparation of 1,2-dimethylethylenediamine: This is done by the alkylation of ethylenediamine with methyl iodide.
Reaction with Phosgene: The 1,2-dimethylethylenediamine is then reacted with phosgene to form 1,3-dimethyl-2-imidazolidinone.
Industrial Production Methods
The industrial production of 1,3-dimethyl-2-imidazolidinone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of 1,2-dimethylethylenediamine: Using large-scale alkylation reactors.
Controlled Reaction with Phosgene: In industrial settings, the reaction with phosgene is carefully controlled to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinone oxides.
Reduction: It can be reduced to form 1,3-dimethylimidazolidine.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Imidazolidinone oxides.
Reduction: 1,3-dimethylimidazolidine.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis due to its high polarity and stability.
Biology: Employed in the preparation of biological samples and as a medium for various biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-imidazolidinone primarily involves its role as a solvent. It stabilizes reactive intermediates and facilitates various chemical reactions by providing a suitable medium. Its high polarity allows it to dissolve a wide range of compounds, making it an effective solvent in both organic and inorganic reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylimidazolidine: A reduced form of 1,3-dimethyl-2-imidazolidinone.
N,N-dimethylformamide: Another high-boiling polar aprotic solvent with similar applications.
Dimethyl sulfoxide: A polar aprotic solvent with a wide range of applications in chemistry and biology.
Uniqueness
1,3-dimethyl-2-imidazolidinone is unique due to its cyclic structure, which provides higher thermal and chemical stability compared to other similar solvents. This makes it particularly useful in high-temperature reactions and processes where stability is crucial .
Properties
IUPAC Name |
(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27?,30+,31-,32-,33+,34+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZHEBDUNPOCJG-ILYNEHRHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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